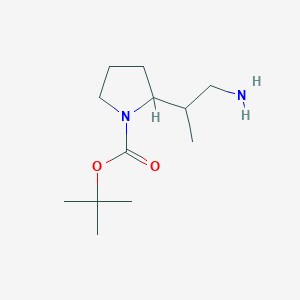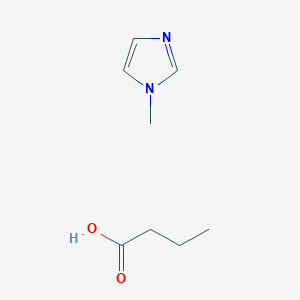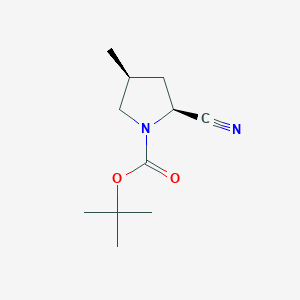
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Métodos De Preparación
The synthesis of tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond . Industrial production methods may employ flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target. The cyano group and the pyrrolidine ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
tert-Butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: This compound features a hydroxyl group instead of a cyano group, which affects its reactivity and applications.
tert-Butyl (2S,4S)-4-methylpyrrolidine-1-carboxylate: Lacks the cyano group, making it less versatile in certain chemical reactions.
tert-Butyl (2S,4S)-2-cyano-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of the cyano group and the tert-butyl ester, providing a balance of reactivity and stability that is valuable in various applications.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-2-cyano-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
DEHSQBYOKMMNLC-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C#N |
SMILES canónico |
CC1CC(N(C1)C(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
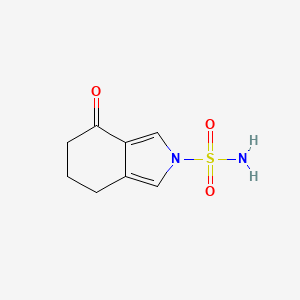
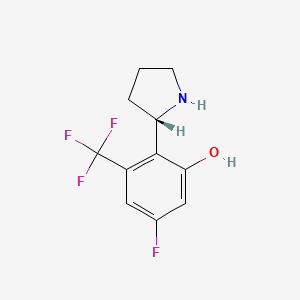
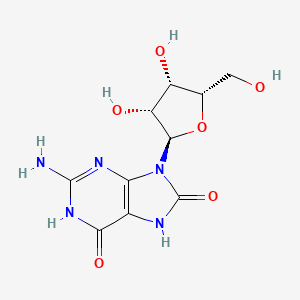
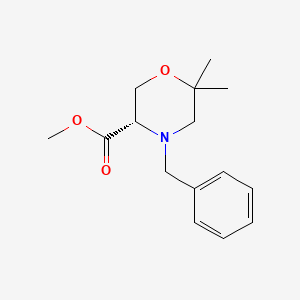
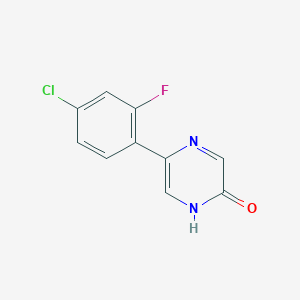

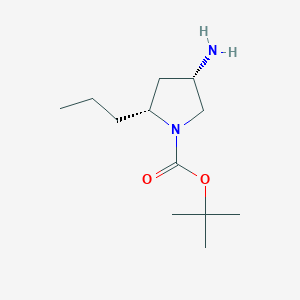
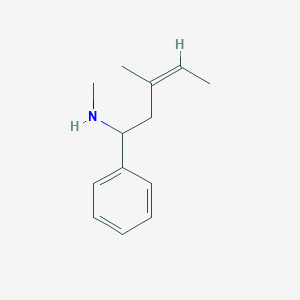
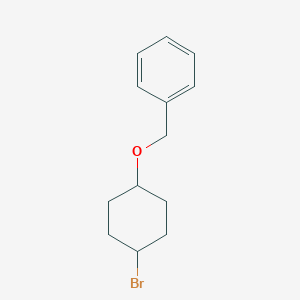
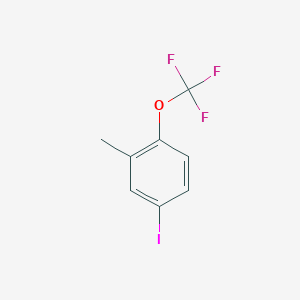
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
